![molecular formula C8H12N2S B1418912 [2-(Ethylsulfanyl)pyridin-4-yl]methanamine CAS No. 1157038-68-0](/img/structure/B1418912.png)
[2-(Ethylsulfanyl)pyridin-4-yl]methanamine
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for [2-(Ethylsulfanyl)pyridin-4-yl]methanamine is1S/C8H12N2S/c1-2-11-8-5-7(6-9)3-4-10-8/h3-5H,2,6,9H2,1H3 . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model. Physical And Chemical Properties Analysis
[2-(Ethylsulfanyl)pyridin-4-yl]methanamine is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius . More detailed physical and chemical properties can be obtained from dedicated chemical databases or safety data sheets.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Schiff Bases : A study involved synthesizing novel Schiff bases using 3-aminomethyl pyridine, demonstrating anticonvulsant activity. This suggests potential therapeutic applications of compounds related to "[2-(Ethylsulfanyl)pyridin-4-yl]methanamine" (Pandey & Srivastava, 2011).
Catalytic Applications
- Pincer Palladacycles : A research focused on synthesizing unsymmetrical NCN′ pincer palladacycles using derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine, indicating their use in catalysis (Roffe et al., 2016).
Spectroscopy and Photophysical Behavior
- Spectral Studies : A study on polydentate ligand N,N-bis(4-(6-(pyridine-2-yl)pyridin-2-yl)benzyl)(pyridin-2-yl)methanamine revealed its photophysical behaviors, suggesting applications in material science (Li Ping-hua, 2010).
Photocytotoxicity and Cellular Imaging
- Iron(III) Complexes : Research on Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine showed significant photocytotoxicity in red light, indicating potential use in medical imaging and therapy (Basu et al., 2014).
Coordination Chemistry
- Nickel Complexes : A study on bis(iminopyridine) dinickel complexes highlights the role of [2-(Ethylsulfanyl)pyridin-4-yl]methanamine derivatives in coordination chemistry and its applications (Bheemaraju et al., 2013).
Detection of Metal Ions
- Selective Ion Detection : Research demonstrated the ability of compounds derived from (pyridine-2-yl)methanamine to effectively and selectively detect Hg and Ni ions, suggesting applications in environmental monitoring and analytical chemistry (Aggrwal et al., 2021).
Anticancer Activity
- Palladium and Platinum Complexes : New complexes derived from R-(pyridin-2-yl)methanamine demonstrated significant anticancer activity, suggesting potential therapeutic applications (Mbugua et al., 2020).
Methane Monooxygenases Modeling
- Diiron(III) Complexes : Research on non-heme diiron(III) complexes, involving derivatives of (pyridin-2-yl)methanamine, provided insights into methane monooxygenases, indicating applications in bioinorganic chemistry (Sankaralingam & Palaniandavar, 2014).
Spin State Equilibria
- Spin State Studies : Research on Fe(II) complexes based on pentadentate ligands like (pyridin-2-yl)methanamine derivatives explored the spin state equilibria, relevant in coordination chemistry and materials science (Draksharapu et al., 2012).
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H302, H312, H314, H332, and H335 . These codes indicate hazards related to harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation, respectively . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
(2-ethylsulfanylpyridin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c1-2-11-8-5-7(6-9)3-4-10-8/h3-5H,2,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNSWZJRJPRPPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




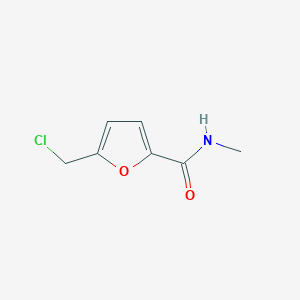

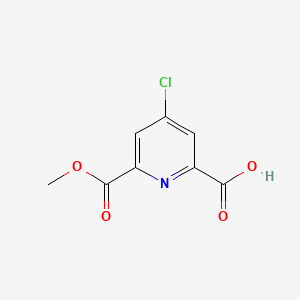
![2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1418838.png)




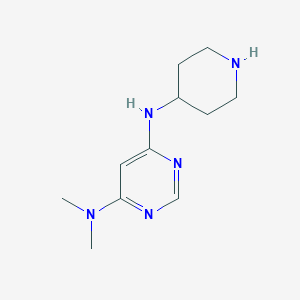
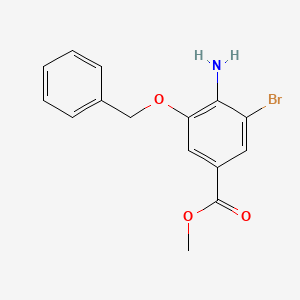
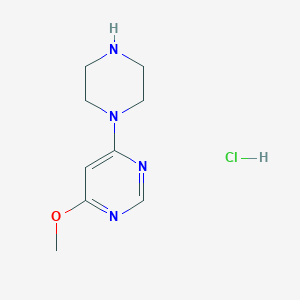
![2-Chloro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1418850.png)
![3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine](/img/structure/B1418851.png)